molecular formula C15H12ClN3O B4502328 2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide

Cat. No.: B4502328
M. Wt: 285.73 g/mol
InChI Key: ROGAVFPTKRQUJD-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide is 285.0668897 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Potential

A comprehensive study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds closely related to 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide, showcases their significant potential as antiallergic agents. Synthesis efforts led to derivatives that were significantly more potent than existing antihistamines in various assays, highlighting their promise in allergy treatment (Menciu et al., 1999).

Tubulin Inhibition for Cancer Therapy

Research into the synthesis and characterization of compounds similar to 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide has identified them as potent tubulin inhibitors, underlining their potential in cancer therapy. The optimized synthesis routes and detailed molecular characterization support the development of these compounds for preclinical and clinical evaluations (Knaack et al., 2001).

Antitumor Properties

Further exploration of N-aryl(indol-3-yl)glyoxamides reveals their structure-activity relationships, with particular attention to antitumor properties. These studies emphasize the critical role of the N-(pyridin-4-yl) moiety and have identified derivatives with significant cytotoxic activity against various cancer cell lines, paving the way for new cancer treatments (Marchand et al., 2009).

Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)

Compounds with structures similar to 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide have been identified as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), suggesting a potential application in treating diseases such as cancer, neurodegenerative disorders, and chronic viral infections. This highlights the versatility of these compounds in medical research and potential therapeutic applications (Abdel-Magid, 2017).

Properties

IUPAC Name

2-(4-chloroindol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-13-4-1-5-14-12(13)6-8-19(14)10-15(20)18-11-3-2-7-17-9-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGAVFPTKRQUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NC3=CN=CC=C3)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.